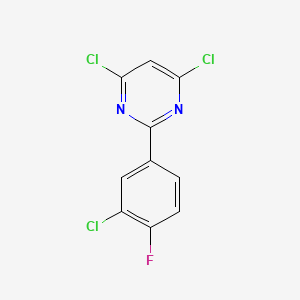

4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine

Description

4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine (CAS: 83217-12-3) is a halogenated pyrimidine derivative with the molecular formula C₁₀H₄N₂FCl₃ and a molecular weight of 277.5 g/mol . It is sparingly soluble in chloroform, methanol, and DMSO, making it suitable for organic synthesis and pharmaceutical research . The compound features a pyrimidine core substituted with two chlorine atoms at positions 4 and 6 and a 3-chloro-4-fluorophenyl group at position 2. This structure confers unique electronic and steric properties, enabling its use as a versatile intermediate in medicinal chemistry and heterocyclic synthesis.

Properties

IUPAC Name |

4,6-dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3FN2/c11-6-3-5(1-2-7(6)14)10-15-8(12)4-9(13)16-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAKPHJHFFAQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of 2,4,6-trichloropyrimidine with 3-chloro-4-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or ethanol. The reaction mixture is heated to facilitate the substitution of chlorine atoms with the desired substituents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, or other bases in solvents like dimethylformamide or ethanol.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and appropriate ligands in solvents like toluene or dimethylformamide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine, exhibit potential anticancer properties. A study highlighted the synthesis of various pyrimidine derivatives that showed significant inhibitory activity against histone deacetylases (HDAC), which are crucial in cancer progression. The compound's ability to mimic purine structures allows it to interfere with ATP-binding sites in proteins associated with cancer cell proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that certain derivatives could inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. For instance, derivatives were tested for their ability to suppress COX-1 and COX-2 activities, showing promising results comparable to standard anti-inflammatory drugs like diclofenac and celecoxib .

Synthesis and Mechanism of Action

The synthesis of 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine typically involves the reaction of chlorinated phenyl compounds with pyrimidine derivatives under controlled conditions. The mechanism often includes nucleophilic substitutions that lead to the formation of the final product with high purity and yield .

Case Study 1: HDAC Inhibition

A specific derivative synthesized from 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine was evaluated for its HDAC inhibitory activity. The study reported an IC50 value of 1.1 nM against Mnk1 and 26 nM against Mnk2, indicating potent activity that could be leveraged for developing new cancer therapies .

Case Study 2: COX Inhibition

In another study focusing on anti-inflammatory agents, several pyrimidine derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results revealed that some compounds derived from 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine had IC50 values as low as 0.04 μmol against COX-2, suggesting a strong potential for treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of tyrosine kinases or other enzymes involved in cell signaling pathways. The presence of chlorine and fluorine substituents enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4,6-dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine and analogous compounds:

Physical and Spectroscopic Properties

- Solubility: The target compound dissolves in chloroform and methanol, contrasting with the trifluoromethyl derivative’s higher lipophilicity (likely soluble in non-polar solvents) .

- Spectroscopy : Vibrational spectra of DCSMP have been analyzed via DFT calculations, revealing key absorption bands for the methylsulfanyl group (C–S stretch at ~650 cm⁻¹) . Similar studies for the target compound are lacking but would elucidate its electronic structure.

Biological Activity

4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine (CAS: 83217-12-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple halogen substituents that may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its anti-inflammatory and anticancer effects, along with relevant research findings and case studies.

- Molecular Formula : C10H4Cl3FN2

- Molecular Weight : 277.51 g/mol

- Purity : 97.00%

- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine. These compounds are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Key Findings :

- In vitro assays demonstrated that several pyrimidine derivatives exhibit significant inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory diseases .

- The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be comparable to established anti-inflammatory drugs such as celecoxib .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine | TBD | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Anticancer Activity

The anticancer potential of 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine has also been explored in various studies. Its structural characteristics suggest that it may interact with key cellular pathways involved in cancer progression.

Research Highlights :

- A study evaluating the effects of various pyrimidine derivatives on cancer cell lines indicated that certain compounds could induce apoptosis and inhibit cell proliferation in models of multiple myeloma and pancreatic cancer .

- The mechanism of action appears to involve the downregulation of oncogenic signaling pathways, specifically those mediated by the geranylgeranyl pyrophosphate synthase (GGPPS) .

Case Studies

- In Vivo Efficacy :

- Structure-Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine in laboratory settings?

- Methodological Answer : Researchers must wear protective gear (gloves, goggles, lab coats) and conduct reactions in fume hoods or gloveboxes to avoid inhalation or skin contact. Waste must be segregated and disposed of via certified hazardous waste services due to halogenated byproducts. Use filter tips for pipetting to prevent cross-contamination .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC (High-Performance Liquid Chromatography) for assessing purity (>98% as per standard protocols) .

- NMR (¹H/¹³C) to confirm structural integrity, focusing on aromatic proton environments and chlorine/fluorine substituents .

- Mass Spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 316.5) .

Q. What synthetic routes are effective for introducing the 3-chloro-4-fluorophenyl group into the pyrimidine core?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids under inert conditions (N₂/Ar). Optimize solvent systems (e.g., DMF/water) and base (K₂CO₃) to achieve yields >75% .

- Nucleophilic Aromatic Substitution : React 4,6-dichloropyrimidine with 3-chloro-4-fluoroaniline in the presence of NaH or Cs₂CO₃ in DMSO at 80–100°C .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of substitutions on the pyrimidine ring?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites. The C4 position is more electrophilic due to electron-withdrawing Cl/F groups, favoring nucleophilic attacks .

- Experimental Validation : Compare substitution outcomes using X-ray crystallography (e.g., bond angles and lengths from single-crystal studies) to confirm computational predictions .

Q. What strategies resolve contradictions in reported reaction yields for halogenated pyrimidine derivatives?

- Methodological Answer :

- Systematic Parameter Screening : Vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethereal), and temperatures. For example, Pd(dppf)Cl₂ in THF increases coupling efficiency by 20% compared to DMF .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) that reduce yields. Optimize reaction quenching (e.g., rapid cooling) to minimize degradation .

Q. How can single-crystal X-ray diffraction elucidate the conformational flexibility of this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation in ethanol/chloroform (1:1).

- Data Collection : Analyze torsion angles (e.g., dihedral angles between pyrimidine and phenyl rings) to assess planarity. For example, a dihedral angle of 15.2° indicates moderate conjugation disruption .

- Compare Polymorphs : Use DSC (Differential Scanning Calorimetry) to detect thermal stability differences between crystal forms .

Q. What role do fluorinated substituents play in modulating the compound’s bioavailability?

- Methodological Answer :

- LogP Determination : Measure octanol/water partitioning to assess lipophilicity. The 4-fluoro group reduces LogP by 0.3 compared to non-fluorinated analogs, enhancing solubility .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Fluorine retards oxidative metabolism at the phenyl ring, extending half-life .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in coupling constants for fluorine atoms?

- Methodological Answer :

- Solvent Effects : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding, shifting - coupling constants by 1–2 Hz. Standardize solvent conditions for reproducibility .

- Dynamic Exchange : Variable-temperature NMR (e.g., 25°C to −40°C) can resolve rotational barriers around the C–N bond, explaining splitting inconsistencies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.